molecular formula C18H15BrO B14481273 2-Bromo-6-(2-phenylethoxy)naphthalene CAS No. 66217-24-1

2-Bromo-6-(2-phenylethoxy)naphthalene

Katalognummer: B14481273
CAS-Nummer: 66217-24-1
Molekulargewicht: 327.2 g/mol
InChI-Schlüssel: KQQUQSKTAJKDHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(2-phenylethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the second position and a 2-phenylethoxy group at the sixth position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-naphthol to form 2-bromo-6-naphthol, which is then reacted with 2-phenylethanol under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for 2-Bromo-6-(2-phenylethoxy)naphthalene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(2-phenylethoxy)naphthalene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(2-phenylethoxy)naphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atom and the 2-phenylethoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-6-(2-phenylethoxy)naphthalene is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

66217-24-1

Molekularformel

C18H15BrO

Molekulargewicht

327.2 g/mol

IUPAC-Name

2-bromo-6-(2-phenylethoxy)naphthalene

InChI

InChI=1S/C18H15BrO/c19-17-8-6-16-13-18(9-7-15(16)12-17)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2

InChI-Schlüssel

KQQUQSKTAJKDHB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.